2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine
Description
2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a piperazinomethyl moiety. The piperazine ring is further functionalized with a 2-fluorophenyl group. This structural design combines aromatic and heterocyclic elements, which are common in bioactive compounds targeting central nervous system (CNS) receptors or enzymes. The 4-chlorophenyl group enhances lipophilicity and receptor binding, while the piperazine moiety contributes to solubility and pharmacokinetic properties. The 2-fluorophenyl substitution may improve metabolic stability and selectivity for specific targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4/c25-19-10-8-18(9-11-19)24-22(30-12-4-3-7-23(30)27-24)17-28-13-15-29(16-14-28)21-6-2-1-5-20(21)26/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMLQOSIBMXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a synthetic derivative belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 359.84 g/mol. The structure includes a chlorophenyl group, a fluorophenyl piperazine moiety, and an imidazo[1,2-a]pyridine core, which are key to its biological activity.
Imidazo[1,2-a]pyridines have been shown to interact with various biological targets. Specifically, compounds in this class can inhibit certain enzymes and receptors involved in cellular signaling pathways. The presence of halogenated phenyl groups enhances lipophilicity and receptor binding affinity, potentially leading to increased efficacy as pharmacological agents.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, a study reported that derivatives of imidazo[1,2-a]pyridine showed potent inhibition of cancer cell lines such as MDA-MB-231 (human breast cancer) with IC50 values below 10 nM. The mechanism involves the inhibition of key proteins involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | <10 | Inhibition of cell proliferation |
| Other derivatives | Various | <55 | Multiple mechanisms including apoptosis induction |
Antiviral Activity
Additionally, imidazo[1,2-a]pyridines have been identified as inhibitors of Hepatitis C virus (HCV) replication. A series of related compounds demonstrated potent antiviral activity with EC50 values under 10 nM against HCV replicons. The mechanism involves direct binding to the NS4B protein of HCV, disrupting viral replication processes.
Case Studies
- Anticancer Study : A library of imidazo[1,2-a]pyridine derivatives was screened against several cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl rings exhibited enhanced cytotoxicity. For example, a derivative with a fluorinated phenyl group showed superior activity compared to its non-fluorinated counterpart.
- Antiviral Research : In vitro studies on HCV replication using imidazo[1,2-a]pyridine derivatives revealed that these compounds could effectively inhibit viral replication by targeting NS4B. Resistance profiling indicated unique mutation patterns associated with these inhibitors, suggesting potential for combination therapies.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. The presence of the piperazine moiety is known to enhance the bioactivity of such compounds by improving their interaction with biological targets. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Anticonvulsant Properties
Imidazo[1,2-a]pyridine derivatives have been studied for their anticonvulsant effects. The incorporation of piperazine groups has been linked to enhanced GABAergic activity, which is crucial in the management of seizure disorders. Experimental data suggest that these compounds can effectively reduce seizure frequency in animal models .
Neuropharmacological Effects
The neuropharmacological profile of piperazine-containing compounds often includes anxiolytic and antidepressant effects. Compounds similar to 2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine have been evaluated for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The structural components of this compound may contribute to its efficacy against various bacterial strains and fungi, making it a candidate for further exploration in antibiotic development .
Table: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Piperazine vs. Triazole Derivatives
- Target Compound: The piperazinomethyl group at position 3 introduces a flexible, basic nitrogen-rich side chain. The 2-fluorophenyl substitution on the piperazine enhances steric and electronic interactions with targets.
- Compound 15a (): Features a 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl group at position 3.
- Compound 44 () : Contains a 4-azidopiperidin-1-ylmethyl group. The azide functionality allows for click chemistry modifications but introduces instability risks compared to the target compound’s stable fluorophenyl-piperazine.
Key Insight : Piperazine derivatives generally exhibit better aqueous solubility and metabolic stability than triazole analogs due to their basicity and resistance to oxidative degradation .
Piperazine vs. Morpholine or Pyridine Derivatives
- Compound S5 () : Substituted with a morpholine group at position 3. Morpholine’s oxygen atom increases polarity, improving solubility but reducing blood-brain barrier penetration compared to the target compound’s fluorinated piperazine.
- Compound 3415-13-2 (): Contains a morpholinomethyl group attached to an imidazo[1,2-a]pyrimidine core.
Modifications at Position 6
Aryl vs. No Substituent
- Compound S1 () : Features a 6-(m-tolyl) group. The additional aryl substituent increases molecular weight (MW: ~350 Da) and lipophilicity, which may enhance membrane permeability but reduce solubility.
- Target Compound: No substituent at position 6, resulting in a lower MW (~430 Da) and balanced lipophilicity (clogP ~3.5 predicted).
Pharmacological Impact : Position 6 substituents in compounds like S1-S5 () are associated with improved antitumor activity (IC₅₀ < 1 μM in HeLa cells) but may introduce off-target effects compared to the target compound’s simpler structure .
Antitumor Activity
- Target Compound : Predicted to inhibit kinases (e.g., Akt) due to structural similarity to covalent allosteric inhibitors like compound 44 (), which showed IC₅₀ = 0.8 μM in breast cancer models .
- Compounds in : Derivatives with benzyl substituents exhibited IC₅₀ values of 0.2–1.5 μM against HeLa and MDA-MB-231 cells, suggesting that bulky groups at position 3 enhance cytotoxicity .
CNS Activity
- Compound 338415-39-7 () : A dimethylamine analog showed moderate serotonin receptor affinity (Ki = 120 nM), whereas the target compound’s piperazine group may enhance dopamine receptor selectivity due to its conformational flexibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura Coupling : For introducing the 2-fluorophenylpiperazine moiety, as described in the palladium-catalyzed cross-coupling of boronic acids with iodinated intermediates .
- Vilsmeier-Haack Reaction : Used to form the imidazo[1,2-a]pyridine core via formylation, requiring strict temperature control (0–10°C) and phosphorus oxychloride/DMF as reagents .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) achieves >99% purity, with yields optimized by degassing solvents and argon purging to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M + Na]+) with precision <5 ppm error .
- NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- HPLC-PDA : Monitors purity (>99%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro pharmacological screening strategies are recommended to assess its bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for benzodiazepine or serotonin receptors) at concentrations 1 nM–10 μM .
- Cell-Based Assays : Use HEK293 or microglial cells transfected with target receptors (e.g., constitutive androstane receptor) to measure agonist/antagonist activity via fluorescence or luminescence .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?
- Methodological Answer :
- Analog Synthesis : Modify the piperazine (e.g., 4-phenyl vs. 4-chlorophenyl) or imidazo[1,2-a]pyridine substituents (e.g., methyl, ethynyl) to assess impact on receptor affinity .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., Acta Cryst. data ) or docking simulations to identify critical binding motifs.
- Data Correlation : Compare IC50 values across analogs to prioritize candidates with improved selectivity (e.g., logP <5 for blood-brain barrier penetration) .
Q. What computational approaches are suitable for predicting its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate LogP (2.8–3.5), polar surface area (60–70 Ų), and Lipinski’s Rule compliance .
- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- ToxCast Analysis : Screen for hepatotoxicity using in silico models based on structural alerts (e.g., nitroso derivatives) .
Q. What strategies address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare IC50 values from fluorescence vs. radiometric assays .
Q. How to design in vivo studies considering its physicochemical properties?
- Methodological Answer :
- Formulation : Use PEG-400/saline (70:30) for solubility enhancement (logD ~2.5 at pH 7.4) .
- Dosing Regimen : Adjust based on plasma half-life (predicted via rat PK studies) and tissue distribution (e.g., brain-to-plasma ratio >0.3) .
- Safety Monitoring : Track hepatic enzymes (ALT/AST) and body weight changes, referencing H300/H310 hazard codes for acute toxicity .
Q. What methods are used for impurity profiling and stability testing under various storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, analyzing by UPLC-MS to identify degradants (e.g., hydrolyzed piperazine) .
- ICH Guidelines : Store at –20°C under argon, with desiccants (P403+P233) to prevent hygroscopic degradation .
- Impurity Synthesis : Prepare known impurities (e.g., 4-chlorophenyl analogs) via controlled Schiff base reduction (NaBH4) for spiking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
